1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Lipophilicity Permeability Pyridazinone-urea series

1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105246-34-1; MW 371.3 g/mol; XLogP3 1.3; TPSA 86.7 Ų) is a synthetic small molecule belonging to the pyridazinone-urea class. Its architecture combines a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core with an ethyl urea linker and a 2,5-difluorophenyl terminus—a substitution pattern that distinguishes it from mono-fluorinated, non-fluorinated, and trifluoromethoxy analogs within the same scaffold series.

Molecular Formula C18H15F2N5O2
Molecular Weight 371.348
CAS No. 1105246-34-1
Cat. No. B2881016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
CAS1105246-34-1
Molecular FormulaC18H15F2N5O2
Molecular Weight371.348
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H15F2N5O2/c19-13-3-4-14(20)16(10-13)23-18(27)22-8-9-25-17(26)6-5-15(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27)
InChIKeyFCFJPMZMMKZUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105246-34-1) Is a Structurally Distinct Pyridazinone-Urea Research Probe


1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105246-34-1; MW 371.3 g/mol; XLogP3 1.3; TPSA 86.7 Ų) is a synthetic small molecule belonging to the pyridazinone-urea class. [1] Its architecture combines a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core with an ethyl urea linker and a 2,5-difluorophenyl terminus—a substitution pattern that distinguishes it from mono-fluorinated, non-fluorinated, and trifluoromethoxy analogs within the same scaffold series. This compound is catalogued primarily as a research-grade intermediate or probe molecule for medicinal chemistry campaigns targeting kinase or PARP-family enzymes, though publicly disclosed bioassay data for this exact CAS number remain absent. [2]

Structural Non-Interchangeability of 1105246-34-1 Among Pyridazinone-Urea Analogs


Substituting the 2,5-difluorophenyl group of 1105246-34-1 with alternative aryl motifs (e.g., 4-isopropylphenyl, benzyl, 3-fluorophenyl, 4-trifluoromethoxyphenyl, or 2-ethylphenyl) produces analogs that differ quantitatively in computed lipophilicity (XLogP3 range: ~1.3 to >2.5), hydrogen-bond acceptor count, and topological polar surface area. [1] Published SAR from the pyridazinone-urea chemotype demonstrates that even single-fluorine positional changes can alter target engagement profiles at PARP7 and HDAC enzymes by more than 10-fold in IC50. [2] Consequently, generic interchange without experimental confirmation risks introducing uncontrolled variables in target binding, cellular permeability, and metabolic stability. [3]

Quantitative Differentiation Evidence for 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105246-34-1)


2,5-Difluorophenyl Substitution vs. Mono-Fluoro and Non-Fluorinated Analogs: Computed Lipophilicity (XLogP3)

The target compound's 2,5-difluorophenyl group imparts an XLogP3 of 1.3, lower than the 4-isopropylphenyl analog (predicted XLogP3 >2.5) and the 2-ethylphenyl analog (predicted XLogP3 ~2.0), yet higher than the unsubstituted benzyl analog (predicted XLogP3 ~1.0). [1] In the pyridazinone-urea PARP7/HDAC dual-inhibitor series, compounds with XLogP3 between 1.0 and 1.8 exhibited optimal cellular permeability and target engagement, whereas XLogP3 >2.0 correlated with increased plasma protein binding and reduced free fraction. [2]

Lipophilicity Permeability Pyridazinone-urea series

Hydrogen-Bond Acceptor Count: 2,5-Difluorophenyl vs. Trifluoromethoxy and Alkylphenyl Analogs

1105246-34-1 possesses 6 hydrogen-bond acceptor (HBA) sites (2 urea carbonyl O, 1 pyridazinone O, 2 pyridazine/pyridine N, and 1 pyridine N). [1] In contrast, the 4-trifluoromethoxyphenyl analog (CAS 1105208-30-7) has 8 HBA sites due to the additional -OCF3 group, exceeding the typical drug-likeness threshold of ≤10 total H-bond acceptors (HBA + HBD) recommended by Lipinski's rules. [2] The target compound's HBA count of 6, combined with 2 HBD sites (urea NH), yields a total of 8, well within the ≤10 guideline, whereas the -OCF3 analog approaches the upper boundary. [3]

H-bond acceptor Pharmacokinetics Drug-likeness

Topological Polar Surface Area: Distinct from Alkylphenyl and Benzyl Analogs

The computed TPSA of 1105246-34-1 is 86.7 Ų. [1] Analogs with alkylphenyl (e.g., 4-isopropylphenyl, TPSA ~76 Ų) or benzyl (TPSA ~76 Ų) substituents present lower TPSA values, predicting higher passive membrane permeability but potentially reduced aqueous solubility. Published pyridazinone-urea sEH inhibitors with TPSA values in the 80–90 Ų range demonstrated improved oral bioavailability (F = 78% for compound FP9, TPSA ~84 Ų) compared to analogs with TPSA <75 Ų, which exhibited higher clearance in rodent PK studies. [2]

TPSA Oral bioavailability CNS penetration

Rotatable Bond Count: Conformational Flexibility Compared to Bulky Analogs

1105246-34-1 has 5 rotatable bonds. [1] The 4-isopropylphenyl analog has 6 rotatable bonds due to the isopropyl group, while the 2-ethylphenyl analog also has 6. In fragment-based drug design, each additional rotatable bond can impose an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, potentially reducing affinity by 3–10 fold if not compensated by enthalpic gains. [2] The lower rotatable bond count of the target compound reduces conformational entropy loss upon binding compared to bulkier alkylphenyl analogs. [3]

Rotatable bonds Entropic penalty Binding affinity

Rotatable Bond Count: Conformational Flexibility Compared to Bulky Analogs (Supplementary SAR Context)

In the related pyridazinone-based PARP7/HDAC dual inhibitor series, systematic SAR demonstrated that replacing an unsubstituted phenyl group with a 2,5-difluorophenyl group at the urea terminus modulated PARP7 inhibitory potency by >5-fold in biochemical assays, attributable to fluorine-mediated interactions with the PARP7 nicotinamide-binding pocket. [1] This class-level observation supports the rationale that the 2,5-difluorophenyl motif of 1105246-34-1 is likely to confer a distinct potency and selectivity profile compared to non-fluorinated or mono-fluorinated analogs, though direct head-to-head data for this specific compound are not publicly available. [2]

Rotatable bonds Entropic penalty Binding affinity

2,5-Difluoro Substitution Pattern: Metabolic Stability Rationale vs. 4-Trifluoromethoxy and 4-Isopropylphenyl Analogs

The 2,5-difluorophenyl motif is known to block cytochrome P450-mediated oxidative metabolism at the para and ortho positions of the phenyl ring, potentially extending metabolic half-life compared to unsubstituted phenyl or alkyl-substituted analogs. [1] In contrast, the 4-isopropylphenyl analog is susceptible to CYP-mediated benzylic oxidation, and the 4-trifluoromethoxyphenyl analog may undergo O-dealkylation. [2] While no direct metabolic stability data exist for 1105246-34-1, the 2,5-difluoro pattern is a well-precedented strategy for reducing intrinsic clearance in related urea-based kinase inhibitor series. [3]

Metabolic stability Fluorine blocking CYP oxidation

Optimal Research Scenarios for Procuring 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (1105246-34-1)


PARP7-Focused Medicinal Chemistry Hit-to-Lead Campaigns Requiring Balanced Lipophilicity

In oncology programs targeting PARP7 inhibition, 1105246-34-1 offers an XLogP3 of 1.3 and TPSA of 86.7 Ų—values within the optimal range for cellular permeability. [1] The 2,5-difluorophenyl motif is structurally aligned with SAR trends showing >5-fold potency gains over non-fluorinated analogs in published pyridazinone-PARP7 dual inhibitor series. [2] Procure this compound as a core scaffold for systematic SAR exploration around the urea linker and pyridazinone core to identify lead candidates with improved oral bioavailability relative to alkylphenyl analogs.

Comparative Physicochemical Profiling of Pyridazinone-Urea Analog Series

For laboratories conducting systematic analog-by-catalog comparisons, 1105246-34-1 serves as the 2,5-difluorophenyl reference point within a series that includes 4-isopropylphenyl (CAS 1203235-15-7), 3-fluorophenyl (CAS 1105208-16-9), benzyl (CAS 1021027-26-8), 2-ethylphenyl (CAS 1105246-22-7), and 4-trifluoromethoxyphenyl (CAS 1105208-30-7) analogs. Simultaneous procurement of all six analogs enables comprehensive matched-pair analysis of logP, solubility, permeability, and microsomal stability to establish quantitative SAR for the pyridazinone-urea chemotype.

Chemical Probe Development for PARP Family Target Engagement Studies

The pyridazinone core shared by 1105246-34-1 and the advanced PARP7/HDAC dual inhibitor 9l (J. Med. Chem. 2024 [3]) positions this compound as a structurally simplified probe for deconvoluting PARP7-specific pharmacology from HDAC-mediated effects. Its lack of the hydroxamic acid zinc-binding group (present in dual inhibitors) makes it a cleaner tool for studying PARP7 mono-inhibition in vitro.

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